molecular formula C16H21N5O B2983269 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(dimethylamino)phenyl)methanone CAS No. 2197455-80-2

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(dimethylamino)phenyl)methanone

Cat. No.: B2983269
CAS No.: 2197455-80-2
M. Wt: 299.378
InChI Key: FZDCEZCDFYWLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(dimethylamino)phenyl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a piperidine ring, and a dimethylamino group, making it a versatile molecule for further chemical modifications and applications.

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be various enzymes and receptors in the biological system . The nitrogen atoms of the 1,2,4-triazole ring have been found to bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme .

Mode of Action

The compound interacts with its targets through the formation of hydrogen bonds, facilitated by the carbonyl group incorporated in its structure . The triazole ring can act as both a hydrogen bond acceptor and donor , offering various types of binding to the target enzyme.

Biochemical Pathways

Triazole compounds are known to show versatile biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . This suggests that the compound could affect a wide range of biochemical pathways.

Pharmacokinetics

1,2,4-triazole derivatives are generally known for their good pharmacodynamic and pharmacokinetic profiles, and low toxicity . This suggests that the compound could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological activities associated with triazole compounds . For instance, some triazole derivatives have been found to function as caspase-3, 8, and Bax activators, as well as down-regulators of the antiapoptotic Bcl2, classifying them as apoptotic inducers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of certain enzymes or other molecules in the biological system could affect the compound’s interaction with its targets. Additionally, factors such as pH and temperature could influence the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the dimethylamino group can be added through reductive amination.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The dimethylamino group can be oxidized to form a nitro group.

  • Reduction: : The triazole ring can be reduced to form an amine.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted piperidines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has shown potential as an antimicrobial agent.

  • Medicine: : It has been investigated for its pharmacological properties, including its potential use as a drug candidate.

  • Industry: : It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other triazole derivatives, piperidine derivatives, and compounds containing dimethylamino groups. These compounds may have similar applications but differ in their chemical properties and biological activities.

List of Similar Compounds

  • Triazole derivatives: : Various triazole-based compounds used in pharmaceuticals and materials science.

  • Piperidine derivatives: : Piperidine and its derivatives used in organic synthesis and drug development.

  • Dimethylamino compounds: : Compounds containing dimethylamino groups used in various chemical reactions and applications.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-19(2)14-5-3-13(4-6-14)16(22)20-11-7-15(8-12-20)21-17-9-10-18-21/h3-6,9-10,15H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDCEZCDFYWLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.